

# CAS number and molecular structure of 5-Iodosalicylic acid.

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## Compound of Interest

Compound Name: *5-Iodosalicylic acid*

Cat. No.: B043159

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## 5-Iodosalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-Iodosalicylic acid**, a halogenated derivative of salicylic acid, is a key intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals.<sup>[1]</sup> Its molecular structure, featuring an iodine atom on the aromatic ring, imparts unique reactivity, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of **5-Iodosalicylic acid**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

### Chemical Identity and Molecular Structure

**5-Iodosalicylic acid** is systematically named 2-hydroxy-5-iodobenzoic acid. The presence of the carboxyl and hydroxyl groups on the benzene ring, characteristic of salicylic acid, combined with an iodine atom at the C5 position, are crucial for its chemical behavior and utility in synthesis.

Molecular Structure:

Caption: Molecular Structure of **5-Iodosalicylic acid**.

Chemical Identifiers:

Identifier	Value
CAS Number	119-30-2[2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>3</sub> [2]
IUPAC Name	2-hydroxy-5-iodobenzoic acid[3]
InChI Key	SWDNKOFGNPGRPI-UHFFFAOYSA-N[2]
SMILES	C1=CC(=C(C=C1)C(=O)O)O[2]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Iodosalicylic acid** is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	264.02 g/mol	[2]
Appearance	White to slightly beige powder	[2]
Melting Point	194.0-204.0 °C	[3]
Solubility	Sparingly soluble in water; readily soluble in organic solvents such as ethanol and acetone.	[2]
pKa	2.67 ± 0.10 (Predicted)	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	

# Experimental Protocol: Synthesis of 5-Iodosalicylic Acid

This section details a robust method for the synthesis of **5-Iodosalicylic acid** via the electrophilic iodination of salicylic acid using iodine monochloride.

## Materials and Reagents:

- Salicylic acid
- Iodine monochloride (ICl)
- Glacial acetic acid
- Deionized water
- Sodium sulfite solution (5%)
- Acetone

## Equipment:

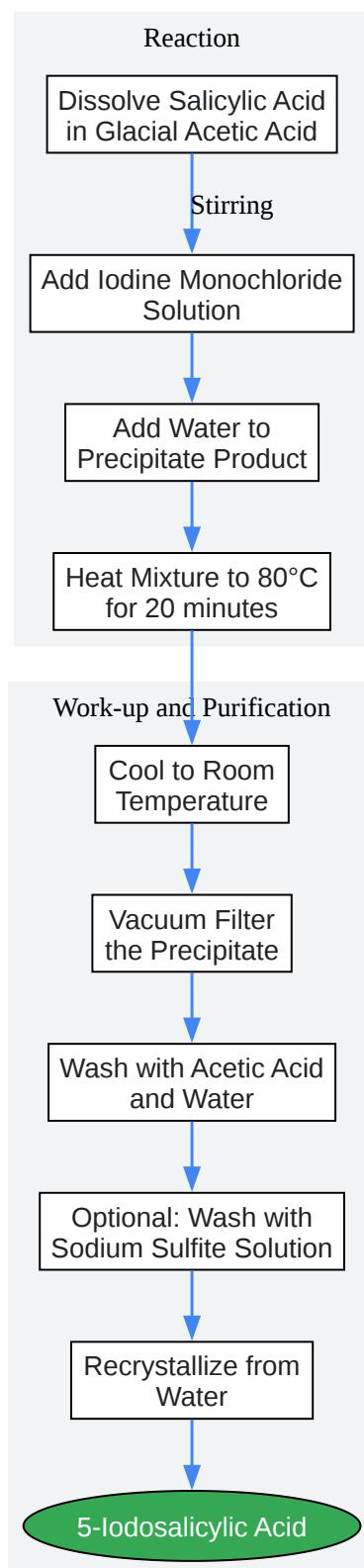
- 2-L beaker with a mechanical stirrer
- Hot plate
- Büchner funnel and vacuum flask
- Standard laboratory glassware

## Procedure:

- **Dissolution of Salicylic Acid:** In a 2-L beaker equipped with a mechanical stirrer, dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[\[4\]](#)
- **Addition of Iodine Monochloride:** To the stirred solution, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.[\[4\]](#)

- Precipitation: Following the addition of iodine monochloride, add 725 cc of water to the reaction mixture. A yellow precipitate of the iodinated salicylic acid will form.[4]
- Heating and Reaction: Gradually heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.[4]
- Cooling and Filtration: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.[4]
- Washing: Wash the collected solid first with glacial acetic acid and then with water.[4]
- Purification:
  - If free iodine is present (indicated by a brownish tint), wash the precipitate with a 5% sodium sulfite solution until the color disappears.[4]
  - For further purification, the crude product can be recrystallized from water.[5]

Experimental Workflow Diagram:

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Caption: Experimental workflow for the synthesis of **5-iodosalicylic acid**.

# Applications in Drug Development and Research

**5-Iodosalicylic acid** serves as a versatile starting material for the synthesis of a wide range of pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory, antibacterial, and antifungal agents.<sup>[2]</sup> The mechanism of action for these derivatives often involves targeting specific enzymes or receptors.<sup>[2]</sup>

Furthermore, 2-hydroxy-5-iodobenzoic acid is utilized as a reagent in various organic chemical reactions to produce pharmaceutical compounds. It is a key component in the synthesis of labeled benzamide analogs for tumor imaging and in the preparation of the dye Congo Red, which is used in biological analyses.<sup>[5]</sup>

As a research chemical, it is employed as a reagent or catalyst in reactions such as chemical couplings to form new compounds. Researchers frequently modify the structure of **5-Iodosalicylic acid** to create derivatives with tailored properties and functions.<sup>[2]</sup>

## Safety and Handling

**5-Iodosalicylic acid** is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**5-Iodosalicylic acid** is a valuable and versatile chemical compound with significant applications in pharmaceutical synthesis and broader chemical research. Its well-defined properties and reactivity make it an important building block for the development of new molecules with potential therapeutic value. The detailed synthesis protocol provided in this guide offers a reliable method for its preparation, enabling further investigation and utilization by the scientific community.

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